(2,2-Dimethoxyethyl)hydrazine (2,2-Dimethoxyethyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741174
InChI: InChI=1S/C4H12N2O2/c1-7-4(8-2)3-6-5/h4,6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C4H12N2O2
Molecular Weight: 120.15 g/mol

(2,2-Dimethoxyethyl)hydrazine

CAS No.:

Cat. No.: VC15741174

Molecular Formula: C4H12N2O2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Dimethoxyethyl)hydrazine -

Specification

Molecular Formula C4H12N2O2
Molecular Weight 120.15 g/mol
IUPAC Name 2,2-dimethoxyethylhydrazine
Standard InChI InChI=1S/C4H12N2O2/c1-7-4(8-2)3-6-5/h4,6H,3,5H2,1-2H3
Standard InChI Key ITWNEQUUZKYVFR-UHFFFAOYSA-N
Canonical SMILES COC(CNN)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2,2-Dimethoxyethyl)hydrazine (C₅H₁₄N₂O₂) features a hydrazine group (-NH-NH₂) bonded to a dimethoxyethyl moiety (-CH₂-O-CH₃)₂. The molecule’s geometry is influenced by the electron-donating methoxy groups, which stabilize the hydrazine moiety through inductive effects. Computational studies on analogous compounds, such as 2-(2,2-dimethoxyethyl)-1,5-methanoazocino[4,3-b]indole, reveal that the dimethoxyethyl group adopts a staggered conformation to minimize steric hindrance .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₄N₂O₂
Molecular Weight134.18 g/mol
IUPAC Name2,2-Dimethoxyethylhydrazine
Boiling Point (Estimated)210–220°C (decomposes)
Density~1.08 g/cm³ (analog-based )

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (2,2-Dimethoxyethyl)hydrazine is inferred from methodologies used to prepare structurally related compounds. A notable example involves the condensation of hydrazine with glyoxylic acid derivatives. For instance, in the synthesis of 2-(2,2-dimethoxyethyl)-1,5-methanoazocino[4,3-b]indole, researchers utilized dimethyl (R)-2-(3-oxocyclohexyl)malonate and phenylhydrazine hydrochloride as starting materials . The dimethoxyethyl group was introduced via a nucleophilic substitution reaction between hydrazine and a dimethoxyethyl halide under basic conditions.

Reactivity Profile

(2,2-Dimethoxyethyl)hydrazine participates in reactions typical of hydrazine derivatives:

  • Condensation Reactions: Forms hydrazones with carbonyl compounds, which are intermediates in heterocyclic synthesis .

  • Oxidation: Susceptible to oxidation by agents like hydrogen peroxide, yielding diazenes or nitrogen gas.

  • Reduction: Acts as a reducing agent in the presence of ketones or aldehydes, facilitating reductive amination.

Key Reaction Example:

(2,2-Dimethoxyethyl)hydrazine+RCHORCH=N-NH-(CH₂OCH₃)₂+H₂O\text{(2,2-Dimethoxyethyl)hydrazine} + \text{RCHO} \rightarrow \text{RCH=N-NH-(CH₂OCH₃)₂} + \text{H₂O}

This hydrazone formation is critical in constructing nitrogen-containing heterocycles .

Applications in Organic Synthesis

Intermediate in Alkaloid Synthesis

(2,2-Dimethoxyethyl)hydrazine serves as a precursor in the synthesis of complex alkaloids. For example, it was employed in the construction of the Strychnos alkaloid core, where its dimethoxyethyl group facilitated cyclization reactions to form tetracyclic frameworks . The compound’s ability to stabilize transition states during dehydrogenative coupling is particularly noteworthy.

Nonlinear Optical (NLO) Materials

Computational studies on related dimethoxyethyl derivatives, such as 2-(2,2-dimethoxyethyl)-1,5-methanoazocino[4,3-b]indole, reveal significant hyperpolarizability (β = 1.92 × 10⁻³⁰ esu), surpassing urea by an order of magnitude . This suggests potential applications in NLO materials for photonic devices.

Future Directions and Challenges

Expanding Synthetic Utility

Further research is needed to explore cross-coupling reactions involving (2,2-Dimethoxyethyl)hydrazine, particularly in metal-catalyzed transformations. Its potential in asymmetric catalysis remains untapped.

Environmental Impact

Degradation pathways and ecotoxicological profiles must be characterized to assess environmental risks. Biodegradation studies using microbial consortia could mitigate persistence concerns.

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